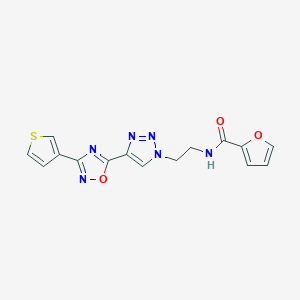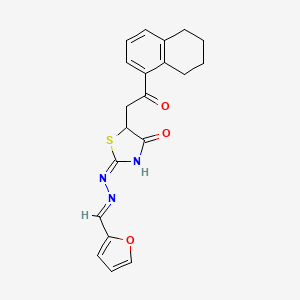
(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide is a chemical compound with various scientific research applications. It is commonly referred to as MDMA, which is a popular recreational drug. However,
Scientific Research Applications
Chemical Synthesis and Applications
Synthetic Methodologies and Alkaloid Synthesis
- Research highlights the use of synthetic methodologies involving tandem Pummerer/Mannich cyclization sequences for the synthesis of complex alkaloids. Such approaches offer stereochemical control and convergency, essential for assembling compounds with potential therapeutic properties (Padwa et al., 2003).
Sensing Applications
- Benzamide derivatives with specific structural features have been explored for colorimetric sensing of fluoride anions. This demonstrates the functional versatility of benzamide compounds in developing sensors with naked-eye detection capabilities (Younes et al., 2020).
Catalysis and Asymmetric Synthesis
- The design of rigid P-chiral phosphine ligands, including those with benzodioxolyl and similar moieties, for use in rhodium-catalyzed asymmetric hydrogenation, points to the critical role of such compounds in facilitating highly selective chemical transformations (Imamoto et al., 2012).
Drug Design and Melanoma Cytotoxicity
- Benzamide derivatives, through modifications and conjugations with alkylating agents, have shown enhanced cytotoxicity against melanoma cells, suggesting their potential in targeted drug delivery for cancer therapy (Wolf et al., 2004).
Crystal Structure Analysis
- Studies on the crystal structures of benzamide derivatives, including their solubility in organic solvents, provide essential insights into their physical and chemical properties, crucial for drug formulation and material science applications (Ouyang et al., 2019).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-16(8-7-15)14(17)6-4-11-3-5-12-13(9-11)19-10-18-12/h3-6,9H,2,8,10H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQQPKKQRLHTRY-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC#N)C(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2445197.png)
![3-(3-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2445198.png)
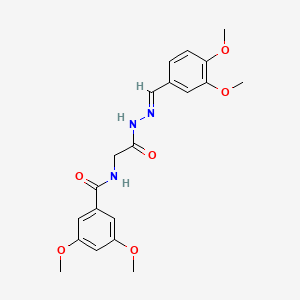
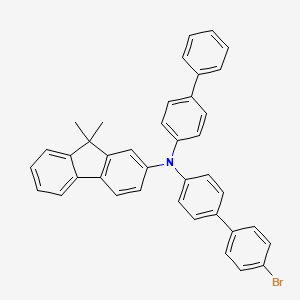
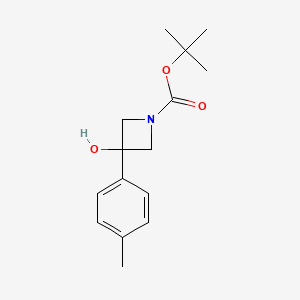
![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)


![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2445214.png)

![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)
